molecular formula C13H8FN3O5 B14929699 N-(3-fluorophenyl)-2,4-dinitrobenzamide

N-(3-fluorophenyl)-2,4-dinitrobenzamide

Cat. No.: B14929699
M. Wt: 305.22 g/mol
InChI Key: LWQHDJCWULFHBF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2,4-dinitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a fluorophenyl group and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,4-dinitrobenzamide typically involves the reaction of 3-fluoroaniline with 2,4-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, thiols, alkoxides, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water.

Major Products Formed:

    Reduction: 3-fluoroaniline and 2,4-diaminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-fluoroaniline and 2,4-dinitrobenzoic acid.

Scientific Research Applications

N-(3-fluorophenyl)-2,4-dinitrobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,4-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the fluorophenyl group can engage in hydrophobic interactions with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound shares the fluorophenyl group but has a sulfonamide instead of a benzamide core.

    3-fluoroamphetamine: This compound also contains a fluorophenyl group but is structurally different as it belongs to the amphetamine class.

Uniqueness: N-(3-fluorophenyl)-2,4-dinitrobenzamide is unique due to the presence of both nitro and fluorophenyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and form stable complexes with biological targets makes it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H8FN3O5

Molecular Weight

305.22 g/mol

IUPAC Name

N-(3-fluorophenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C13H8FN3O5/c14-8-2-1-3-9(6-8)15-13(18)11-5-4-10(16(19)20)7-12(11)17(21)22/h1-7H,(H,15,18)

InChI Key

LWQHDJCWULFHBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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